Cas no 476371-81-0 (4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo3,4-dpyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate))

4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo3,4-dpyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate) Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(β-D-ribofuranosyl-5’-triphosphate)
- 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(β-D-ribofuranosyl-5’-triphosphate) Trie
- [[(2R,3S,4R,5R)-5-[4-amino-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 3-(1-NM)-PPTP
- 4-AMINO-3-(1-NAPHTHYLMETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-1-(ك-D-RIBOFURANOSYL-5’-TRIPHOSPHATE)
- 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo3,4-dpyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate)
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Computed Properties
- Exact Mass: 647.05800
Experimental Properties
- PSA: 308.56000
- LogP: 1.69620
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo3,4-dpyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A212510-.2mg |
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate) |
476371-81-0 | .2mg |
$ 240.00 | 2022-06-08 | ||
TRC | A212510-0.2mg |
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate) |
476371-81-0 | 0.2mg |
$ 232.50 | 2021-05-07 | ||
TRC | A212510-.1mg |
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate) |
476371-81-0 | .1mg |
$ 145.00 | 2022-06-08 | ||
TRC | A212510-0.1mg |
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate) |
476371-81-0 | 0.1mg |
$ 139.50 | 2021-05-07 |
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo3,4-dpyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate) Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo3,4-dpyrimidine-1-(b-D-ribofuranosyl-5'-triphosphate)
Comprehensive Overview of 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(β-D-ribofuranosyl-5'-triphosphate) (CAS No. 476371-81-0)
The compound 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(β-D-ribofuranosyl-5'-triphosphate), identified by its CAS No. 476371-81-0, is a sophisticated nucleotide analog with significant potential in biochemical and pharmacological research. This molecule belongs to the pyrazolopyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. Its unique structure, featuring a naphthylmethyl group and a ribofuranosyl-5'-triphosphate moiety, makes it a subject of interest in drug discovery and enzymology studies.
In recent years, the scientific community has shown growing interest in nucleotide analogs due to their applications in targeting kinase enzymes and signal transduction pathways. Researchers are particularly intrigued by how modifications to the pyrazolo[3,4-d]pyrimidine scaffold can influence binding affinity and selectivity. The 4-Amino-3-(1-naphthylmethyl) derivative, with its bulky aromatic substitution, offers insights into steric interactions within enzyme active sites—a hot topic in structure-activity relationship (SAR) studies.
One of the most searched questions in this domain is: "How do nucleotide analogs modulate cellular signaling?" This compound provides a compelling case study. Its triphosphate group mimics natural nucleotides, enabling it to interact with ATP-binding proteins while the naphthylmethyl tail introduces steric constraints that may enhance specificity. Such properties are critical in designing targeted therapies for conditions like inflammatory diseases or cancer, aligning with current trends in precision medicine.
From a synthetic chemistry perspective, the β-D-ribofuranosyl linkage in this molecule highlights advancements in carbohydrate chemistry. The stability of this glycosidic bond under physiological conditions is a frequent discussion point among researchers optimizing nucleoside prodrugs. Additionally, the 1H-pyrazolo[3,4-d]pyrimidine core is a versatile pharmacophore, often compared to purine bases in DNA/RNA analogs—a connection that fuels its relevance in antiviral and antiproliferative drug development.
SEO-optimized queries such as "role of pyrazolopyrimidines in kinase inhibition" or "CAS 476371-81-0 applications" reflect broader interest in this compound’s mechanistic versatility. Its potential as a fluorescent probe (due to the naphthyl chromophore) or as a tool for studying phosphotransfer reactions further expands its utility. As the field moves toward high-throughput screening and fragment-based drug design, derivatives like this exemplify how tailored modifications can yield probes with unique biochemical profiles.
In conclusion, 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(β-D-ribofuranosyl-5'-triphosphate) represents a convergence of synthetic innovation and biological relevance. Its structural features address contemporary challenges in drug selectivity and molecular recognition, making it a valuable candidate for both academic and industrial research. Future studies may explore its metabolic stability or compatibility with click chemistry platforms—areas poised to dominate next-generation therapeutic discovery.
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